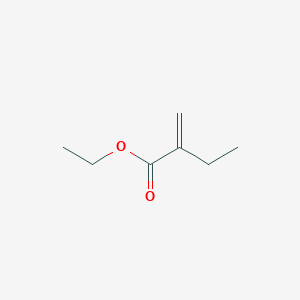
2-乙基丙烯酸乙酯
概述
描述
Ethyl 2-ethylacrylate is a colorless liquid . It can be polymerized with each other and copolymerized with other monomers to produce polymers having the optimal properties for your application .
Synthesis Analysis
Ethyl acrylate, which is similar to Ethyl 2-ethylacrylate, is produced by acid-catalysed esterification of acrylic acid, which in turn is produced by oxidation of propylene. It may also be prepared from acetylene, carbon monoxide, and ethanol by a Reppe reaction .Molecular Structure Analysis
The molecular formula of Ethyl 2-ethylacrylate is C7H12O2 . It is the ethyl ester of acrylic acid .Chemical Reactions Analysis
Ethyl acrylate is used in the production of polymers including resins, plastics, rubber, and denture material . It is a reactant for homologous alkyl acrylates (acrylic esters) by transesterification with higher alcohols through acidic or basic catalysis .Physical And Chemical Properties Analysis
Ethyl 2-ethylacrylate has a refractive index of 1.421, a boiling point of 139-145 °C, and a density of 0.902 g/mL at 25 °C . It is a colorless liquid .科学研究应用
组织修复和外科手术
- 2-氰基丙烯酸乙酯,与2-乙基丙烯酸乙酯相关的化合物,已被评估其作为心血管和胸外科组织粘合剂的有效性。研究发现,传统缝合的组织与使用2-氰基丙烯酸乙酯的组织之间没有显着的组织病理学差异,表明其作为手术中的替代品或辅助手段的潜力 (Kaplan 等人,2004).
聚合物工业
- 2-乙基丙烯酸乙酯用于聚合物工业。一项关于2-乙基己基丙烯酸酯(一种类似化合物)的研究强调了其在聚合物生产的酯化过程中的作用。发现使用低共熔溶剂进行反应萃取可有效强化酯化过程,这对于聚合物合成至关重要 (Wang 等人,2020).
膜增溶
- 聚(2-乙基丙烯酸),与2-乙基丙烯酸乙酯密切相关,已用于脂质囊泡中的膜增溶。这种现象被用于设计响应环境变化而释放内容物的脂质双层膜,在药物输送和生化分析中得到应用 (Thomas 等人,1994).
聚合物合成和表征
- 2-乙基丙烯酸乙酯在特定聚合物的合成中至关重要。例如,它被用于制备两亲性共聚物,由于其多刺激响应性而具有广泛的应用 (Shevtsov 等人,2022).
聚合物形态
- 由2-乙基丙烯酸乙酯等化合物形成的聚合物的形态可以受到其合成中所用引发剂类型的な影响。例如,发现阴离子引发剂会影响2-氰基丙烯酸乙酯聚合物的形态 (Mankidy 等人,2008).
响应膜系统
- 聚(2-乙基丙烯酸)的 pH 依赖性构象转变可用于设计对环境参数变化做出响应的脂质双层膜。这些系统在药物输送和分子识别等领域有应用 (Kim 和 Tirrell,1999).
用于医疗和技术应用的聚合物
- 聚(2-氰基丙烯酸乙酯)基材料的柔韧性,与2-乙基丙烯酸乙酯有关,可以通过掺入低聚(乙二醇)二缩水甘油醚来增强。这种调整扩大了此类聚合物在医疗和技术领域的潜在应用 (Tripodo 等人,2011).
聚合物降解
- 对聚(丙烯酸乙酯)氧化降解的研究提供了对相关丙烯酸酯降解过程的见解。了解这些机制对于评估这些聚合物的寿命和环境影响至关重要 (Conley 和 Valint,1965).
安全和危害
作用机制
Target of Action
Ethyl 2-ethylacrylate is a chemical compound that primarily targets the respiratory system . It is known to cause irritation and potential harm when inhaled .
Mode of Action
It is known that the compound interacts with the respiratory system, causing irritation and potential harm . This interaction can lead to changes in the respiratory system, including inflammation and discomfort .
Biochemical Pathways
Given its impact on the respiratory system, it is likely that it affects pathways related to inflammation and respiratory function .
Pharmacokinetics
Given its volatile nature, it is likely that the compound is rapidly absorbed and distributed in the body, particularly in the respiratory system . The impact of these properties on the bioavailability of Ethyl 2-ethylacrylate is currently unknown.
Result of Action
The primary result of Ethyl 2-ethylacrylate’s action is irritation and potential harm to the respiratory system . This can lead to symptoms such as coughing, shortness of breath, and discomfort .
Action Environment
The action, efficacy, and stability of Ethyl 2-ethylacrylate can be influenced by various environmental factors. For instance, the compound’s volatility means that it can easily evaporate into the air, potentially increasing the risk of inhalation . Additionally, factors such as temperature and humidity may affect the compound’s stability and action .
属性
IUPAC Name |
ethyl 2-methylidenebutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGJKAQEYOUGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303099 | |
| Record name | Ethyl 2-ethylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethylacrylate | |
CAS RN |
3070-65-3 | |
| Record name | Ethyl ethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3070-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 156618 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3070-65-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-ethylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-ethylacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)
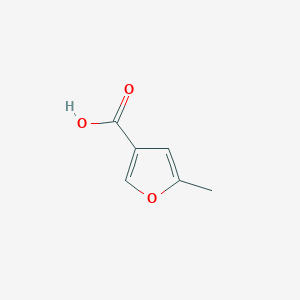
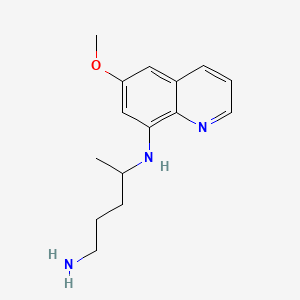


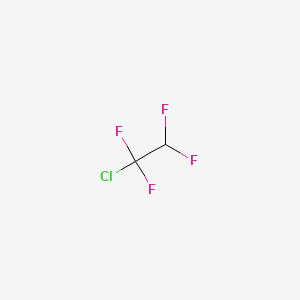
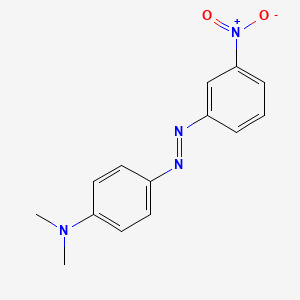


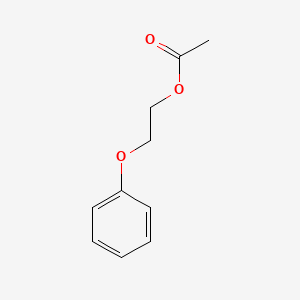
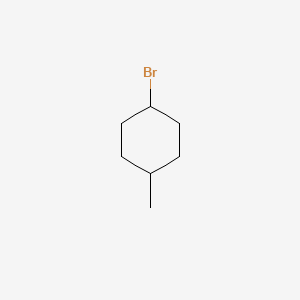

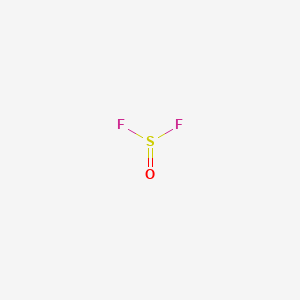
![Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584707.png)